Benzyl[(3-fluoro-4-methylphenyl)methyl]amine
Description
Benzyl[(3-fluoro-4-methylphenyl)methyl]amine (CAS 1183301-35-0) is a secondary amine featuring a benzyl group and a 3-fluoro-4-methylbenzyl substituent. Its molecular formula is C₁₅H₁₆FN, with a molecular weight of 229.30 g/mol . The compound’s structure combines electron-withdrawing fluorine (-F) and electron-donating methyl (-CH₃) groups on the aromatic ring, which influence its electronic properties, solubility, and reactivity. This amine is a precursor for pharmaceuticals, agrochemicals, or coordination complexes due to its dual aromatic systems and amine functionality.
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12-7-8-14(9-15(12)16)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFARLPFSJNQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl[(3-fluoro-4-methylphenyl)methyl]amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and oncology.
Chemical Structure and Properties
This compound has the following structural formula:
Its molecular weight is approximately 195.22 g/mol. The compound features a benzyl group attached to a methylamine moiety, with a fluorine and methyl substitution on the phenyl ring. This specific arrangement is believed to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has been studied for its potential in synthesizing triazole hybrids with antimicrobial activities.
- Anticancer Activity : Indole derivatives of this compound have shown promise as anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.
- Pharmacological Applications : Its derivatives are being explored for antiviral properties and as potential pharmacological agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies :
-
Antimicrobial Activity :
- Research focused on synthesizing triazole hybrids from this compound showed promising results in terms of antimicrobial efficacy, suggesting its potential use in developing new antimicrobial agents.
-
Mechanistic Insights :
- Investigations into the mechanism revealed that the compound's interaction with target proteins could lead to significant alterations in biochemical pathways, highlighting its potential as a therapeutic agent.
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzylamine | Simple benzene ring with an amine group | Lacks fluorine substitution |
| 3-Fluorobenzylamine | Fluorine substitution at the para position | No methyl group on the phenyl ring |
| N-Benzyl-N-(3-fluorophenyl)acetamide | Contains an acetamide group | Acetamide introduces different reactivity |
| Benzyl[(4-fluorophenyl)methyl]amine | Fluorine at para position | Different position of fluorine affects reactivity |
This compound's unique combination of a fluorinated aromatic ring and a methyl group distinguishes it from these similar compounds, potentially enhancing its biological activity and specificity towards certain targets in drug development.
Comparison with Similar Compounds
Substituent Variations in Benzylamine Derivatives
The target compound belongs to a class of substituted benzylamines. Key analogs and their structural differences are summarized below:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Benzyl[(3-fluoro-4-methylphenyl)methyl]amine | C₁₅H₁₆FN | 3-fluoro-4-methylphenyl, benzyl | 229.30 | 1183301-35-0 | Balanced electronic effects from -F and -CH₃; compact structure |
| {[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine | C₂₁H₂₀FNO | 3-fluorophenyl, 4-benzyloxyphenyl | 321.39 | 1148027-32-0 | Bulky benzyloxy group; higher lipophilicity |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 3-bromo-4-fluorophenyl, pentan-2-yl | 274.17 | - | Bromine adds steric bulk; aliphatic chain enhances flexibility |
| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | C₁₅H₁₆F₂N₂O | 4-fluoro-3-methoxybenzyl, pyridin-4-ylmethyl | 290.30 | 1025230-61-8 | Pyridine introduces basicity; methoxy enhances solubility |
Key Observations :
- Electronic Effects : The 3-fluoro group in the target compound withdraws electrons, while the 4-methyl group donates electrons, creating a polarized aromatic system. In contrast, analogs like [(3-bromo-4-fluorophenyl)methyl]amine feature stronger electron-withdrawing effects from bromine .
- Steric Considerations : Bulky substituents (e.g., benzyloxy in ) reduce reactivity in nucleophilic reactions compared to the target’s compact structure.
- Solubility and Lipophilicity : The pyridine-containing analog exhibits higher water solubility due to its basic nitrogen, whereas the benzyloxy derivative is more lipophilic.
Physicochemical Properties
| Property | This compound | {[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine | (3-Bromo-4-fluorophenyl)methylamine |
|---|---|---|---|
| Predicted Density (g/cm³) | ~1.12 (estimated) | 1.145 | - |
| Boiling Point (°C) | ~300–350 (estimated) | 449.2 | - |
| pKa (amine) | ~8.5–9.0 (estimated) | 8.46 | - |
| Solubility in Water | Low | Very low | Moderate (due to aliphatic chain) |
Notes:
- The target compound’s pKa is comparable to other aromatic amines, making it a weak base suitable for pH-dependent reactions.
- Density and Boiling Points : Bulky substituents (e.g., benzyloxy ) increase molecular weight and boiling points.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
